molecular formula C4H6N2 B024206 1-Methylimidazole CAS No. 616-47-7

1-Methylimidazole

Cat. No. B024206
CAS RN: 616-47-7
M. Wt: 82.1 g/mol
InChI Key: MCTWTZJPVLRJOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Methylimidazole can be synthesized through several methods, including the reaction between tosylmethyl isocyanide and dialkyl acetylenedicarboxylates catalyzed by 1-methylimidazole itself, which is an efficient pathway for producing functionalized pyrroles (Adib et al., 2011). Another method involves its use in the synthesis of 1,8-dioxo-octahydroxanthenes and 1,8-dioxo-decahydroacridines catalyzed by 1-methylimidazolium trifluoroacetate in excellent yields (Dabiri et al., 2008).

Molecular Structure Analysis

The molecular structure of 1-methyl-2,4,5-trinitroimidazole, a derivative of 1-methylimidazole, has been characterized by X-ray diffraction, revealing an orthorhombic crystal system. This structural analysis provides insights into the molecular geometry and electronic structure of 1-methylimidazole derivatives (Cho et al., 2002).

Chemical Reactions and Properties

1-Methylimidazole is known for its catalytic activity in various chemical reactions, including the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones, showcasing its versatility in facilitating efficient and reusable catalysis for organic transformations (Kefayati et al., 2012).

Physical Properties Analysis

The physical properties of 1-methylimidazole derivatives, such as 1-methyl-2,4,5-trinitroimidazole, have been extensively studied, including their sensitivity tests for explosives, providing valuable information on the stability, density, and explosive performance of these compounds (Cho et al., 2002).

Chemical Properties Analysis

1-Methylimidazole exhibits a range of chemical properties, including its role as a building block for the synthesis of various heterocyclic compounds. It acts as a catalyst in regioselective syntheses and participates in cycloaddition reactions, highlighting its reactivity and utility in organic chemistry (Yavari & Khaledian, 2020).

Scientific Research Applications

  • Catalysis in Organic Synthesis : It is used as a catalyst in the synthesis of functionalized pyrroles, offering excellent yields (Adib, Mohammadi, Sheikhi, & Bijanzadeh, 2011).

  • Pharmaceutical Applications : 1-Methylimidazole plays a crucial role in the mechanism of action of methimazole-based antithyroid drugs, acting as an antioxidant and reducing iodine to iodine (-) ions (Isaia et al., 2008). It is also used in the synthesis of histamine H3 receptor antagonists (Mani, Jablonowski, & Jones, 2004).

  • Membrane Technology : It has been utilized as a novel additive for preparing high-performance reverse osmosis membranes with excellent flux-rejection combinations and stability (Yingying et al., 2020).

  • Material Science : 1-Methylimidazole is used as a latent curing agent in encapsulating solid epoxy resin (Mozaffari, Beheshty, & Mirabedini, 2018).

  • Chemical Synthesis and Catalysis : It enhances the reaction of aryl methyl ketones with DMF-DMA to form specific compounds (Sarkar et al., 2012), and is involved in the synthesis of triazoles acting as a masked hydrogen cyanide (Yavari & Khaledian, 2020).

  • DNA Research : It binds specifically to certain DNA sequences, suggesting its potential in developing new DNA binding motifs for synthetic peptides (Mrksich et al., 1992).

  • Cancer Research : Certain derivatives of 1-Methylimidazole have shown promise as potential antitumor agents (Xiang et al., 2012), and its analogs possess gene-silencing activities against human cancer cell lines (Bando & Sugiyama, 2006).

Safety And Hazards

1-Methylimidazole is considered hazardous. It is classified as a flammable liquid and can cause acute oral and dermal toxicity. It can also cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Recent research has focused on the use of 1-Methylimidazole in the synthesis of nanozymes with enhanced laccase-like activity. These nanozymes have potential applications in environmental protection and pollutant detection . Another study has discovered the unprecedented 1-methylimidazole-catalyzed cyclodimerization of available acylethynylpyrroles, which could lead to the creation of pharmaceutically promising functionalized dipyrrolopyrazines of a novel structure .

properties

IUPAC Name

1-methylimidazole
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InChI

InChI=1S/C4H6N2/c1-6-3-2-5-4-6/h2-4H,1H3
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InChI Key

MCTWTZJPVLRJOU-UHFFFAOYSA-N
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Canonical SMILES

CN1C=CN=C1
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Molecular Formula

C4H6N2
Record name 1-methylimidazole
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DSSTOX Substance ID

DTXSID6052291
Record name 1-Methylimidazole
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Molecular Weight

82.10 g/mol
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Physical Description

Liquid, Colorless to yellow hygroscopic liquid; [Alfa Aesar MSDS]
Record name 1H-Imidazole, 1-methyl-
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Vapor Pressure

0.47 [mmHg]
Record name 1-Methylimidazole
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Product Name

1-Methylimidazole

CAS RN

616-47-7
Record name 1-Methylimidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25,700
Citations
SP Verevkin, DH Zaitsau… - The Journal of …, 2011 - ACS Publications
The standard molar enthalpy of formation in the liquid state for 1-methylimidazole (MeIm) was obtained from combustion calorimetry. The enthalpy of vaporization of the compound was …
Number of citations: 63 pubs.acs.org
J Reiter, J Vondrák, J Michálek, Z Mička - Electrochimica Acta, 2006 - Elsevier
… Poly(2-ethoxyethyl methacrylate) PEOEMA was combined with various ionic liquids based on 1-methylimidazole. Only 1-butyl-3-methylimidazolium hexafluorophosphate BMIPF 6 …
Number of citations: 92 www.sciencedirect.com
M Mrksich, WS Wade, TJ Dwyer… - Proceedings of the …, 1992 - National Acad Sciences
The designed peptide 1-methylimidazole-2-carboxamide netropsin (2-ImN) binds specifically to the sequence 5'-TGACT-3'. Direct evidence from NMR spectroscopy is presented that …
Number of citations: 306 www.pnas.org
P Dash, RWJ Scott - Chemical communications, 2009 - pubs.rsc.org
… Alternatively, Au nanoparticles were synthesized in BMIMPF 6 ILs to which known levels of 1-methylimidazole had been added (see ESI† ). The presence of 1-methylimidazole at a …
Number of citations: 85 pubs.rsc.org
GB Jameson, GA Rodley, WT Robinson… - Inorganic …, 1978 - ACS Publications
… 1methylimidazole molecules occupying one solvate site in the asymmetric unit. Dioxygen is … As a consequence of the twofold symmetry imposed on the molqcule, the 1-methylimidazole …
Number of citations: 221 pubs.acs.org
M Mrksich, PB Dervan - Journal of the American Chemical Society, 1993 - ACS Publications
The two peptides distamycin A (D) and l-methylimidazole-2-carboxamide-netropsin (2-ImN) simultaneously bind the five-base-pair sequence 5'-TGTTA-3'. Footprinting experiments …
Number of citations: 143 pubs.acs.org
Y Luo, Z Lu, Y Jiang, D Wang, L Yang, P Huo… - Chemical Engineering …, 2014 - Elsevier
… was particularly useful for photodegradation of 1-methylimidazole-2-thiol in … 1-methylimidazole-2-thiol. The degradation intermediate products and mechanism of 1-methylimidazole…
Number of citations: 67 www.sciencedirect.com
SG Baca, IG Filippova, OA Gherco, M Gdaniec… - Inorganica chimica …, 2004 - Elsevier
… This encourages us to extend our research using other metal ions and 1-methylimidazole and hope to assemble some novel aggregates, since these assemblies may have potential …
Number of citations: 113 www.sciencedirect.com
JD Holbrey, MB Turner, WM Reichert, RD Rogers - Green Chemistry, 2003 - pubs.rsc.org
… the reactions of propylene oxide with 1-methylimidazole/acid systems. Subsequent reaction … -methylimidazole with propylene epoxide, and 1-methylimidazole with 1,2-epoxydodecane; …
Number of citations: 157 pubs.rsc.org
M Adib, B Mohammadi, M Mahdavi, A Abbasi… - Synlett, 2007 - thieme-connect.com
A novel 1-methylimidazole-catalyzed synthesis of 4-amino-3, 5-dicyano-6-arylphthalates is described. A one-pot, three-component reaction between arylidenemalononitriles, dialkyl …
Number of citations: 23 www.thieme-connect.com

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